molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B1351655
CAS RN: 373356-32-2
M. Wt: 155.15 g/mol
InChI Key: OVRXBUIJPGFSBE-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid , also known as β-(1,2,4-triazol-1-yl)alanine , is a heterocyclic compound containing a 1,2,4-triazole ring. It exhibits promising pharmacological properties due to its nitrogen-containing scaffold, which allows for hydrogen bonding interactions with various targets .


Synthesis Analysis

  • Metal-Free Process : A recent study described an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a derivative of β-(1,2,4-triazol-1-yl)alanine, under flow conditions .
  • Racemic Synthesis : Another approach involves the synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, which was confirmed by spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid consists of a triazole ring attached to a propionic acid side chain. The triazole ring provides essential pharmacophoric features for potential interactions with biological targets .

properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUIJPGFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390322
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

CAS RN

373356-32-2
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,4-triazole (27.6 g) and methacrylic acid (34.4 g) in pyridine (40 ml) was heated at 140° C. for 6 hours. The precipitate was dissolved in hot hydrochloric acid (1%, 400 ml). Charcoal was added and the mixture was filtered hot. The solution was concentrated in vacuo and the colourless solid collected by filtration and washed with cold water. NMR (90 MHz): 8.48 (s, 1H), 7.98 (s, 1H), 4.32 (m, 2H), 2.94 (m, 1H), 1.01 (d, 3H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 6
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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